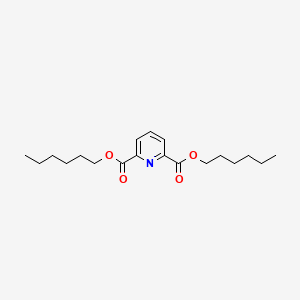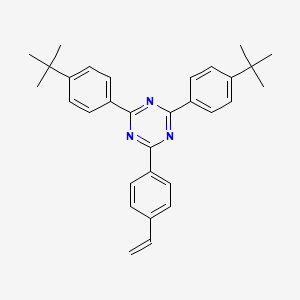![molecular formula C12H24OSn B14223240 3-[1-(Trimethylstannyl)ethenyl]heptan-2-one CAS No. 820250-60-0](/img/structure/B14223240.png)
3-[1-(Trimethylstannyl)ethenyl]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Trimethylstannyl)ethenyl]heptan-2-one is an organotin compound with the molecular formula C12H24OSn. This compound is characterized by the presence of a trimethylstannyl group attached to an ethenyl moiety, which is further connected to a heptan-2-one backbone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Trimethylstannyl)ethenyl]heptan-2-one typically involves the reaction of 1,2-heptadiene with (1-ethoxyvinyl)trimethylstannane. The reaction proceeds under specific conditions to yield the desired product . The general synthetic route can be summarized as follows:
Starting Materials: 1,2-Heptadiene and (1-ethoxyvinyl)trimethylstannane.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, often a transition metal complex, under controlled temperature and pressure conditions.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. These methods typically involve large-scale reactions with optimized conditions to maximize yield and purity. Industrial processes may also incorporate advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Trimethylstannyl)ethenyl]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler organotin species.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Scientific Research Applications
3-[1-(Trimethylstannyl)ethenyl]heptan-2-one has several applications in scientific research:
Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds in drug development.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[1-(Trimethylstannyl)ethenyl]heptan-2-one involves its interaction with molecular targets through its organotin moiety. The trimethylstannyl group can form bonds with various substrates, facilitating catalytic processes or chemical transformations. The specific pathways and molecular targets depend on the context of its application, whether in catalysis, synthesis, or biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-4-trimethylstannyl-4-penten-2-one
- 2-Heptanone, 3-[1-(trimethylstannyl)ethenyl]
Comparison
Compared to similar compounds, 3-[1-(Trimethylstannyl)ethenyl]heptan-2-one is unique due to its specific structural arrangement and the presence of the trimethylstannyl group. This uniqueness imparts distinct reactivity and properties, making it valuable in specialized applications. For instance, its ability to participate in selective substitution reactions sets it apart from other organotin compounds.
Properties
CAS No. |
820250-60-0 |
|---|---|
Molecular Formula |
C12H24OSn |
Molecular Weight |
303.03 g/mol |
IUPAC Name |
3-(1-trimethylstannylethenyl)heptan-2-one |
InChI |
InChI=1S/C9H15O.3CH3.Sn/c1-4-6-7-9(5-2)8(3)10;;;;/h9H,2,4,6-7H2,1,3H3;3*1H3; |
InChI Key |
LNYVXQOFIGUHEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C)C(=C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




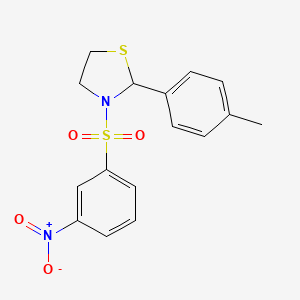
![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
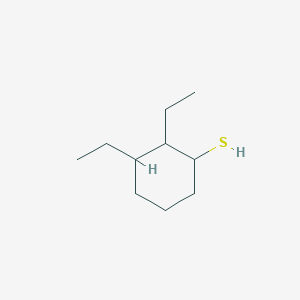

![(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol](/img/structure/B14223212.png)
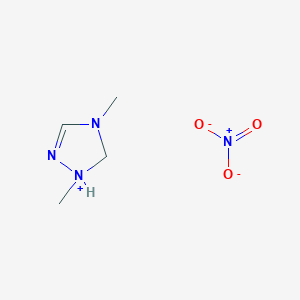
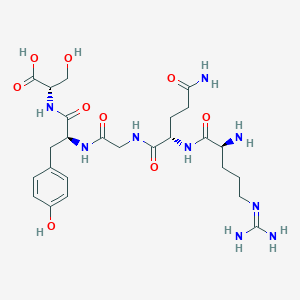
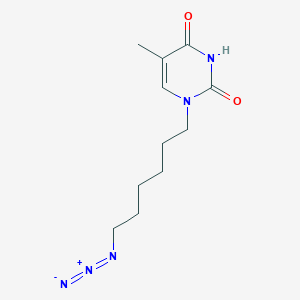
![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
![2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14223234.png)
